molecular formula C14H19ClN4O3S B2461386 ({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2380181-43-9

({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

Cat. No.: B2461386
CAS No.: 2380181-43-9
M. Wt: 358.84
InChI Key: XXTUTOTYUFBTLZ-UHFFFAOYSA-N
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Description

({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is a complex organic compound that features a benzoxazole ring, a dimethylsulfamoyl group, and an azetidin-3-amine moiety

Preparation Methods

The synthesis of ({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with various aldehydes or ketones under acidic conditions to form the benzoxazole core

The azetidin-3-amine moiety is often synthesized separately and then coupled with the benzoxazole intermediate. The dimethylsulfamoyl group is introduced through sulfonation reactions, typically using dimethylsulfamoyl chloride in the presence of a base .

Chemical Reactions Analysis

({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3S/c1-17(2)23(20,21)18(3)11-7-19(8-11)9-13-12-6-10(15)4-5-14(12)22-16-13/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTUTOTYUFBTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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